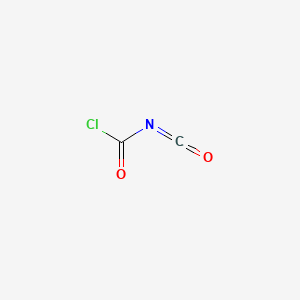
Methylsulfamic acid
Overview
Description
Methylsulfamic acid, also known as N-methylsulfamic acid, is an organosulfur compound with the molecular formula CH5NO3S. It is a derivative of sulfamic acid where a methyl group replaces one of the hydrogen atoms. This compound is known for its strong acidic properties and is used in various industrial and research applications.
Mechanism of Action
Target of Action
Methylsulfamic acid, a simple alkyl sulfonic acid, is a compound with a wide range of applications in the field of chemistry
Mode of Action
It’s known that this compound has been used in the preparation of nitroaroyl- or nitroarylsulphonyl-sulphamic acids via condensation reaction with certain nitroaroyl and nitroarylsulphonyl chlorides . .
Biochemical Pathways
It’s known that this compound has been used in the synthesis of other compounds , but the specific biochemical pathways it affects and their downstream effects are not well-understood
Result of Action
It’s known that this compound has been used in the synthesis of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylsulfamic acid can be synthesized through the reaction of methylamine with sulfur trioxide or chlorosulfonic acid. The reaction typically involves the following steps:
-
Reaction with Sulfur Trioxide: [ \text{CH3NH2} + \text{SO3} \rightarrow \text{CH3NHSO3H} ] This reaction is carried out under controlled conditions to ensure the complete conversion of methylamine to this compound.
-
Reaction with Chlorosulfonic Acid: [ \text{CH3NH2} + \text{ClSO3H} \rightarrow \text{CH3NHSO3H} + \text{HCl} ] This method also requires careful handling due to the release of hydrogen chloride gas.
Industrial Production Methods: Industrial production of this compound often involves the reaction of methylamine with sulfur trioxide in a continuous process. The reaction is conducted in a reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methylsulfamic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methylsulfonic acid.
Reduction: It can be reduced to form methylamine and sulfur dioxide.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Methylsulfonic acid.
Reduction: Methylamine and sulfur dioxide.
Substitution: Various substituted sulfonic acids depending on the reagent used.
Scientific Research Applications
Methylsulfamic acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of cleaning agents, rust removers, and descaling agents.
Comparison with Similar Compounds
Methylsulfamic acid can be compared with other similar compounds such as:
Sulfamic Acid: Unlike this compound, sulfamic acid does not have a methyl group. It is used in similar applications but has different reactivity and properties.
Methanesulfonic Acid: This compound has a similar structure but lacks the amino group. It is widely used in industrial applications due to its strong acidity and stability.
N,N-Dithis compound: This compound has two methyl groups attached to the nitrogen atom, resulting in different chemical properties and reactivity.
This compound is unique due to its specific structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
methylsulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO3S/c1-2-6(3,4)5/h2H,1H3,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMDOKBFMTVEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961445 | |
| Record name | Methylsulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4112-03-2 | |
| Record name | Methylsulfamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4112-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4112-03-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylsulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary degradation pathways observed for Amidosulfuron, a compound containing a Methylsulfamic acid moiety?
A1: Research indicates that simulated sunlight exposure degrades Amidosulfuron in aqueous solutions. The primary degradation pathways involve the loss of specific molecules: this compound (CH₅NO₃S), Sulfocarbamic acid (CH₃NO₅S), Carbamic acid (CH₃NO₂), Methyl(methylsulfonyl)sulfamic acid (C₂H₇NO₅S₂), N-methylmethanesulfonamide (C₂H₇NO₂S), and Sulfonic acid (H₂SO₄) []. These findings suggest that O and S-demethylation, along with hydroxylation, are key degradation processes for Amidosulfuron.
Q2: What analytical techniques were employed to identify the degradation products of Amidosulfuron?
A2: Researchers utilized a combination of advanced analytical techniques to characterize the degradation products of Amidosulfuron. Ultrahigh-pressure liquid chromatography with a UV detector (UHPLC-UV) was used to monitor the degradation process []. Identification of the degradation products was achieved by coupling ultrahigh-pressure liquid chromatography with mass spectrometry (UHPLC-MS) and employing Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) []. These techniques allowed for the separation, detection, and structural elucidation of the degradation products, providing valuable insights into the degradation pathways of Amidosulfuron.
Q3: Is there any structural information available about this compound and its derivatives?
A3: Yes, X-ray diffraction studies have been conducted on N-substituted Sulfamic acids, including this compound. These studies provide insights into the molecular and crystalline structure of this compound and its potassium salt, Potassium N-methylsulfamate []. This structural information is crucial for understanding the physicochemical properties and potential applications of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Ethyl(3-methylphenyl)amino]ethyl acetate](/img/structure/B1582866.png)











